![molecular formula C17H11ClFN3S2 B3400563 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1040663-34-0](/img/structure/B3400563.png)
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrazine derivative that has been synthesized using various methods.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Novel Anti-epileptic Agents
In a previous study, “4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432)” was identified as a novel anti-epileptic agent in chemically- or genetically-induced epileptic zebrafish and mouse models . Given the structural similarity, “4-[(2-Chloro-4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” could potentially have similar applications.
Development of New Chemical Reagents
The compound could be used in the development of new chemical reagents. For instance, “2-Chloro-4-fluorobenzyl bromide” is a chemical reagent available for purchase . Given the structural similarity, “4-[(2-Chloro-4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” could potentially be developed into a new chemical reagent.
Mechanism of Action
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The compound affects the downstream signal transduction pathways of TRKs, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
It is known that the compound has good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
The compound’s action results in the inhibition of the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3S2/c18-13-8-12(19)4-3-11(13)10-24-17-15-9-14(16-2-1-7-23-16)21-22(15)6-5-20-17/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPQKUXXWHIBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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